3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
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Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, also known as BTP, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. BTP has been found to have a wide range of applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Electrocatalytic Reduction of Dioxygen
Fe(III)-meso-tetra(pyridyl)porphyrins, which include derivatives of pyridyl groups like 2-pyridyl (similar to the trifluoromethoxy pyridine structure), serve as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. These compounds have shown increased selectivity for the desired 4-electron reduction over isomeric 4-pyridyl complexes, demonstrating their potential in electrocatalysis and energy-related applications (Matson et al., 2012).
Structural and Conformational Analysis
Compounds containing structures similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) groups have been the subject of detailed structural and conformational studies. These studies involve using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. Such research aids in understanding the molecular structures and physicochemical properties of these compounds, which is crucial in materials science and chemistry (Huang et al., 2021).
Photoluminescent and Magnetic Properties
The synthesis and study of compounds with pyridine ligands, including structures akin to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, have led to the discovery of materials with unique photoluminescent and magnetic properties. These properties are critical in the development of new materials for electronic and photonic applications (Pointillart et al., 2009).
Modular Synthesis of Polysubstituted and Fused Pyridines
The molecule has been utilized in the modular synthesis of various polysubstituted and fused pyridines. Such synthetic methodologies are pivotal in organic and medicinal chemistry, enabling the creation of diverse compounds with potential pharmacological activities (Song et al., 2016).
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
The compound's structural motif is valuable in the field of catalytic fluoromethylation. This process is significant in the synthesis of organofluorine compounds, which are essential in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-6-5-7-17-9(8)18-12(14,15)16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIPKBQUJWPLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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